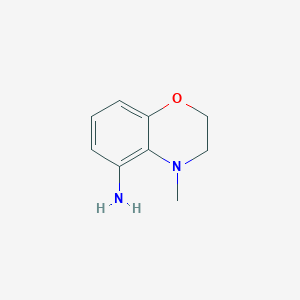

4-Methyl-3,4-dihydro-2h-1,4-benzoxazin-5-amine

Description

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11-5-6-12-8-4-2-3-7(10)9(8)11/h2-4H,5-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAGSUWRLQZFMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=CC=CC(=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253380-84-5 | |

| Record name | 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylamine with glyoxal in the presence of an acid catalyst to form the benzoxazine ring. The reaction conditions often include:

Temperature: Moderate temperatures (50-100°C)

Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid

Solvents: Polar solvents like ethanol or methanol

Industrial Production Methods

Industrial production of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into more reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amine group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Anticancer Activity

Recent research has indicated that derivatives of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine exhibit promising anticancer properties. A study evaluated the anti-proliferative effects of various benzoxazine derivatives against multiple cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. The compound demonstrated significant inhibitory activity with an IC50 ranging from 7.84 to 16.2 µM for several tested cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Table 1: Anticancer Activity of Benzoxazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 14f | PC-3 | 7.84 |

| 14f | MDA-MB-231 | 16.2 |

| 14f | MIA PaCa-2 | Not specified |

Cannabinoid Receptor Modulation

Another area of interest is the modulation of cannabinoid receptors. Compounds derived from benzoxazine structures have been identified as selective agonists for the type 2 cannabinoid receptor (CB2). These compounds can potentially treat conditions linked to non-activation of CB2 receptors without causing central nervous system effects, highlighting their therapeutic promise in pain management and inflammation .

Synthesis and Structural Modifications

The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine involves various chemical reactions that allow for structural modifications to enhance its biological activity. The synthesis typically includes the use of starting materials such as bromoacetophenones and nitro intermediates, followed by reduction and cyclization reactions to form the benzoxazine scaffold .

Table 2: Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Williamson Ether Synthesis | Bromoacetophenone |

| 2 | Reduction | Pd/C |

| 3 | Cyclization | Mannich Reaction |

| 4 | N-Arylation | Substituted Bromobenzene |

Material Science Applications

Beyond medicinal chemistry, benzoxazines have been explored for their utility in material science, particularly as thermosetting resins due to their excellent thermal stability and mechanical properties. The polymerization of benzoxazines leads to materials that can withstand high temperatures and exhibit good mechanical strength, making them suitable for aerospace and automotive applications.

Mechanism of Action

The mechanism of action of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine (CAS 226571-61-5)

- Structure : Differs by the amine group at position 6 instead of 5.

- Molecular Formula : C₉H₁₂N₂O (identical to the target compound).

- Pharmacological Impact : Positional isomerism may alter binding affinity to targets like matriptase-2, as substituent placement affects steric and electronic interactions .

5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 1176714-94-5)

- Structure : Features a methyl group at position 2 and a ketone (oxo) at position 3.

- Molecular Formula : C₉H₁₀N₂O₂ (MW 178.19 Da).

Functional Group Modifications

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid (CAS 212578-38-6)

- Structure : Carboxylic acid substituent at position 2.

- Molecular Formula: C₁₀H₁₁NO₃ (MW 193.19 Da).

- Impact : Increased polarity due to the carboxylic acid group may enhance solubility but reduce membrane permeability compared to the target compound .

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl Chloride (CAS 892948-94-6)

Scaffold Variations

3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-amine (CAS 26011-57-4)

- Structure : Lacks the 4-methyl group present in the target compound.

- Molecular Formula : C₈H₁₀N₂O (MW 150.18 Da).

- Pharmacological Impact : Absence of the methyl group may reduce lipophilicity, affecting bioavailability .

Imidazolinic Benzoxazine Derivatives

Pharmacological and Physicochemical Properties

Key Comparisons (Table)

Activity Insights

- Its 5-amine may form hydrogen bonds critical for binding, whereas the 6-amine isomer could exhibit altered selectivity .

- Scaffold Importance : Compounds lacking the 3,4-dihydro-2H-1,4-benzoxazine core (e.g., ) show reduced activity, underscoring the scaffold’s role in maintaining inhibitory effects .

Biological Activity

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine is a heterocyclic compound with significant potential in various biological applications. Its unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H12N2O

- Molecular Weight : 164.20 g/mol

- CAS Number : 1253380-84-5

- Density : 1.167 g/cm³ (predicted)

- Boiling Point : 305.4 °C (predicted)

The biological activity of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound can form stable complexes with target proteins, modulating their activity and influencing various biochemical pathways. Notably, it has shown potential as an inhibitor of certain enzymes involved in inflammatory processes and cancer progression.

Antimicrobial Properties

Research indicates that 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine exhibits antimicrobial activity against a range of pathogens. In one study, the compound was tested against several bacterial strains and demonstrated significant inhibition of growth, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in relation to its effects on cell proliferation and apoptosis in cancer cell lines. A notable study reported that derivatives of this compound displayed potent activity against various cancer types by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine has shown promising anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide production in activated macrophages . This suggests its potential utility in treating chronic inflammatory diseases.

Study on Anticancer Activity

A study conducted on a series of benzoxazine derivatives demonstrated that 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine exhibited a high affinity for serotonin receptors (K(i) = 0.051 nM) and showed significant antagonistic activity against the von Bezold-Jarisch reflex in rats (ED50 = 0.089 µg/kg i.v.) . This highlights its potential as a therapeutic agent in oncology.

Wound Healing and Anti-inflammatory Activity

Another investigation focused on the wound healing properties of formulations containing this compound. The study revealed that the compound significantly enhanced wound contraction and epithelialization rates compared to control groups . The anti-inflammatory effects were also noted through reduced levels of inflammatory markers such as IL-6 and COX-2.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine | Structure | Antimicrobial, anticancer, anti-inflammatory |

| 4-Methyl-3,4-dihydro-2H-benzoxazin-8-amines | Similar structure | Moderate anticancer activity |

| 7-Bromo derivative | Similar structure with bromine substitution | Increased antimicrobial activity |

Q & A

Q. What synthetic methodologies are effective for preparing 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine, and how do reaction conditions influence yield and purity?

Synthesis of benzoxazine derivatives typically involves Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization . Alternative approaches include regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates using bases like DBU, followed by intermolecular amidation . Key factors affecting yield include:

- Catalyst choice (e.g., Cu(I) vs. other transition metals).

- Temperature control (e.g., 45°C for optimal cyclization ).

- Solvent polarity (polar aprotic solvents enhance reaction rates).

| Method | Catalyst/Base | Yield Range | Key Reference |

|---|---|---|---|

| SN2 ring-opening + Cu-catalyzed | Cu(I) | 60–85% | |

| DBU-mediated alkylation | DBU | 70–90% |

Q. What analytical techniques are recommended for characterizing benzoxazine derivatives?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substitution patterns (e.g., δ = 3.86 ppm for methoxy groups ).

- X-ray Crystallography : For resolving crystal structures (e.g., SHELX programs for refinement ).

- HRGC-MS/O : High-resolution gas chromatography-mass spectrometry with olfactometry identifies trace impurities (e.g., iodophenol derivatives ).

- Melting Point Analysis : Critical for assessing purity (e.g., mp 96–98°C for nitro-substituted analogs ).

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for benzoxazine derivatives across studies?

Contradictions often arise from:

Q. Recommended approach :

- Standardized bioassays : Use relaxation assays and electrophoretic mobility shift assays (EMSA) to compare inhibition mechanisms .

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. nitro groups) and evaluate potency changes. For example, 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives showed catalytic inhibition vs. topoisomerase poisoning based on substituent positioning .

Q. What strategies optimize regioselectivity in benzoxazine synthesis?

- Base selection : DBU promotes O-alkylation over N-alkylation due to steric and electronic effects .

- Protecting groups : Temporary protection of amines (e.g., Boc groups) prevents unwanted side reactions during cyclization.

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity (e.g., 1 h vs. 24 h conventional heating ).

Q. How do structural modifications influence inhibitory activity against human topoisomerase I?

SAR studies reveal:

- Electron-withdrawing groups (e.g., nitro at position 5) enhance catalytic inhibition by stabilizing enzyme-DNA complexes .

- Methyl substituents (e.g., 4-methyl) improve metabolic stability but reduce intercalation potential.

- Hybrid scaffolds (e.g., triazole-benzoxazine hybrids) show dual inhibition of topoisomerase I and antimicrobial targets .

| Substituent | Position | Activity Trend | Mechanism |

|---|---|---|---|

| -NO₂ | 5 | ↑ Catalytic inhibition | DNA-enzyme stabilization |

| -CH₃ | 4 | ↓ Intercalation | Steric hindrance |

| -F | 7 | ↑ Topoisomerase poisoning | Enhanced DNA cleavage |

Q. What green synthesis methods are applicable to benzoxazine derivatives?

Q. How can computational tools aid in benzoxazine research?

Q. What are the challenges in scaling up benzoxazine synthesis for preclinical studies?

- Purification bottlenecks : Column chromatography is inefficient; switch to recrystallization or distillation.

- Catalyst recovery : Cu(I) catalysts are costly; heterogeneous alternatives (e.g., Cu/C) improve sustainability .

- Stability issues : Nitro-substituted derivatives may degrade under light; use amber glassware .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.